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The following table summarizes the key quantitative data for Furamidine (DB75) and its aza analogues,

DB820 and CPD0801 (also known as DB829), as reported in a 2011 study [1].

Property Furamidine (DB75) DB820 CPD0801 (DB829)

General Structure 2,5-Bis(4-

amidinophenyl)furan

2-(4-amidinophenyl)-5-

(5-amidinopyridyl-2-
yl)furan

2,5-Bis(5-amidino-2-

pyridyl)furan

In vitro IC₅₀ (Wild-
type T. b. brucei)

Submicromolar (most
active)

Submicromolar (similar
to diminazene)

Submicromolar (less
active than DB75)

Uptake Rate in
Trypanosomes

Highest (reference
compound)

Approximately half that
of DB75

Approximately one-
tenth that of DB75

Affinity for P2
Transporter (Ki)

Low to submicromolar
range (similar for all three

compounds)

Low to submicromolar
range (similar for all

three compounds)

Low to submicromolar
range (similar for all

three compounds)

Main Transport
Route into
Parasites

P2 aminopurine

transporter (TbAT1)

P2 aminopurine

transporter (TbAT1)

P2 aminopurine

transporter (TbAT1)
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Property Furamidine (DB75) DB820 CPD0801 (DB829)

Activity in Stage 2
HAT Mouse Model

Not curative Curative Curative

Experimental Protocols for Key Assays

Here are the detailed methodologies for the core experiments from which the above data were derived [1].

alamarBlue Assay for Determining IC₅₀ Values

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of diamidines against
Trypanosoma brucei brucei in vitro.

Parasite Culture: Bloodstream-stage T. b. brucei clone s427 (MiTat 1.2) was cultured in complete
HMI-9 media at 37°C in a 5% CO₂ atmosphere.

Procedure:
A 100 μL volume of trypanosome suspension containing 4 × 10⁴ cells per mL was added to 96-

well plates.
The plates contained a 100 μL doubling-dilution series of the test diamidine (e.g., DB75,

DB820, CPD0801).
The final concentration of DMSO from drug stocks was always kept below 2%.

The plates were processed as previously described (see [1]), and IC₅₀ values were calculated
using the sigmoidal algorithm in Prism 5.0 (GraphPad Software).

Experiments were performed in duplicate on three independent occasions.

Drug Uptake and Time-Dose Response Assay

Objective: To study the minimum drug exposure time necessary to kill trypanosomes and correlate
this with drug uptake.

Procedure:
A suspension of 1 to 2 × 10⁵ trypanosomes in 1 mL of complete HMI-9 media was exposed to a

range of drug concentrations.
Concentrations were set based on the measured IC₅₀s (e.g., at IC₅₀ × 1, × 5, × 20, and × 100)

for each drug. Fixed concentrations of 3.2 μM and 32 μM were also used.
The parasites were exposed to the drugs for various periods under standard culture conditions.
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The exposure was stopped after defined intervals (e.g., 0 min/pulse, 5 min, etc.).

Drug-free controls were run in parallel.
Uptake Measurement: The fluorescent properties of DB75 and CPD0801 were utilized for the

quantitative determination of their uptake into the trypanosomes [1].

Diagram of Drug Uptake and Resistance Mechanisms

Based on the described mechanisms, the following flowchart illustrates how furamidine analogues enter the

trypanosome and how resistance can emerge. The DOT script for generating this diagram is provided below.
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This diagram illustrates the primary and secondary uptake routes for furamidine analogues in Trypanosoma

brucei and the transporter loss mechanisms that lead to drug resistance [1].
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Key Insights for Researchers

Transport is Critical: The trypanocidal activity of diamidines like DB75 is highly dependent on active
transport into the parasite via the P2/TbAT1 transporter. Loss of this single transporter can lead to

significant resistance [1].
Cross-Resistance Potential: Given their shared dependence on the P2 transporter, resistance to the

veterinary trypanocide diminazene could potentially indicate cross-resistance to furamidine
analogues, which is an important consideration for both human and veterinary medicine [1].

Beyond In Vitro Activity: While DB75 showed the highest uptake and in vitro activity, its aza
analogues (DB820 and CPD0801) were curative in a mouse model of stage 2 HAT. This highlights

that superior pharmacokinetics, particularly the ability to cross the blood-brain barrier, can be more
critical for efficacy against late-stage disease than raw in vitro potency [1].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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